[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate
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Overview
Description
[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is a complex organofluorine compound It is characterized by the presence of both trifluoromethyl and trichloromethyl groups, making it a unique and highly reactive molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate typically involves the reaction of methanesulfonyl chloride with a precursor compound containing the trifluoromethyl and trichloromethyl groups. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.
Oxidation and Reduction: The trifluoromethyl and trichloromethyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products where the methanesulfonate group is replaced by another functional group.
Scientific Research Applications
Chemistry
In chemistry, [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for introducing trifluoromethyl and trichloromethyl groups into target molecules.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity can be harnessed to create novel compounds with desirable properties for various applications.
Mechanism of Action
The mechanism by which [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl and trichloromethyl groups can interact with molecular targets through various pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the trifluoromethyl and trichloromethyl groups.
Trifluoromethyl Sulfonates: Compounds containing the trifluoromethyl group and a sulfonate group, used in similar applications.
Trichloromethyl Sulfonates: Compounds containing the trichloromethyl group and a sulfonate group, also used in similar applications.
Uniqueness
The uniqueness of [2,2,2-Trifluoro-1-(trichloromethyl)-1-(trifluoromethyl)ethyl] methanesulfonate lies in the combination of both trifluoromethyl and trichloromethyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile reagent in various fields of research and industry.
Properties
Molecular Formula |
C5H3Cl3F6O3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] methanesulfonate |
InChI |
InChI=1S/C5H3Cl3F6O3S/c1-18(15,16)17-2(3(6,7)8,4(9,10)11)5(12,13)14/h1H3 |
InChI Key |
QEJUXLIOILKVQJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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